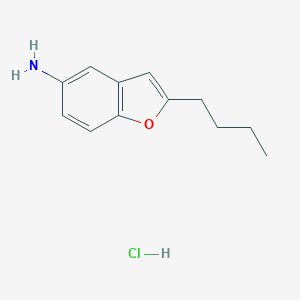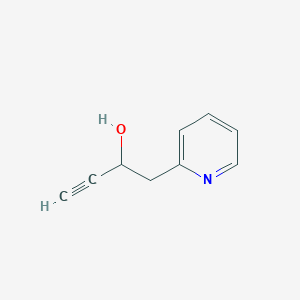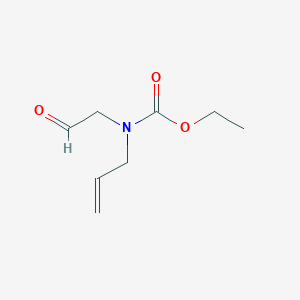
Ethyl allyl(2-oxoethyl)carbamate
Descripción general
Descripción
Ethyl carbamate (EC) is a compound that has been studied for its carcinogenic potential and its ability to form adducts with macromolecules such as DNA and hemoglobin. The compound is bioactivated by CYP2E1 to form a reactive epoxide, which can then react with biological macromolecules .
Synthesis Analysis
The synthesis of ethyl carbamate derivatives has been explored in various studies. For instance, ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates were synthesized using liquid-liquid phase transfer catalysis, which offers advantages such as mild conditions and high yield . Another study reported the synthesis of a tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which is a promising material for nonlinear optics .
Molecular Structure Analysis
The molecular structure of ethyl carbamate derivatives has been characterized using techniques such as X-ray diffraction. For example, the tolane derivative mentioned above has several crystal forms, and its non-centrosymmetric structure is crucial for its application in nonlinear optics .
Chemical Reactions Analysis
Ethyl carbamate undergoes various chemical reactions in vivo, leading to the formation of adducts such as N-(2-oxoethyl)valine in hemoglobin and 7-(2-oxoethyl)guanine in DNA. These adducts are formed through the metabolic activation pathway of ethyl carbamate and are believed to play a role in the carcinogenic process .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate and its derivatives are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the tolane derivative contributes to its non-centrosymmetric geometry, which is essential for its optical properties . Additionally, the toxicological effects of ethyl carbamate on human hepatocellular carcinoma cells (HepG2) have been studied, revealing that EC treatment affects multiple metabolic pathways, induces oxidative stress, and disrupts membrane integrity .
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
The compound Ethyl allyl(2-oxoethyl)carbamate and its derivatives have been actively studied in the field of chemical synthesis, particularly in reactions involving carbamates. For instance, direct reactions between carbamates and allylic carbonates have been developed to form branched, conveniently protected primary allylic amines with high regioselectivity and enantioselectivity. This process, which involves the use of a metalacyclic iridium catalyst, is significant for its efficiency in synthesizing protected amines from aryl-, heteroaryl-, and alkyl-substituted allylic carbonates and various carbamates (Weix et al., 2009).
Advances in Analytical Techniques
Considerable advancements have been made in the analytical detection and quantification of carbamate compounds in various matrices. For instance, surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages, using silver-coated gold nanoparticle colloids as SERS amplifiers. This method demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the food and beverage industry (Yang et al., 2013).
Environmental and Toxicological Studies
Ethyl carbamate has been identified as a chemical substance widely present in fermented food products and alcoholic beverages, and classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Recent research highlights the significance of understanding the formation, metabolism, and potential toxic effects of ethyl carbamate, leading to the development of mitigation strategies through physical, chemical, enzymatic, and genetic engineering methods. The role of natural products in providing protection against ethyl carbamate-induced toxicity has also been a focus, emphasizing the importance of this compound in food safety and environmental health (Gowd et al., 2018).
Safety And Hazards
Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
ethyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-5-9(6-7-10)8(11)12-4-2/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQODTFRDRREIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC=C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl allyl(2-oxoethyl)carbamate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


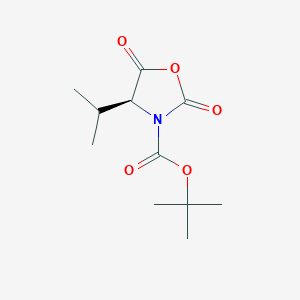
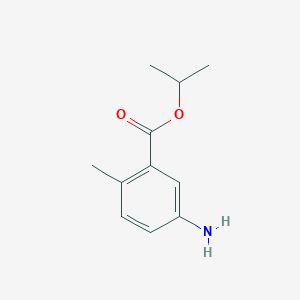
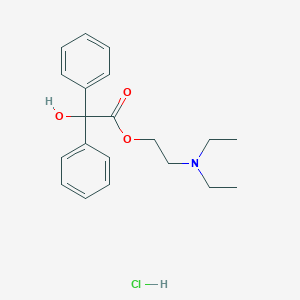
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
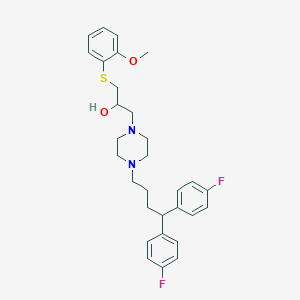
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
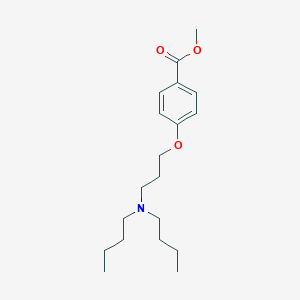
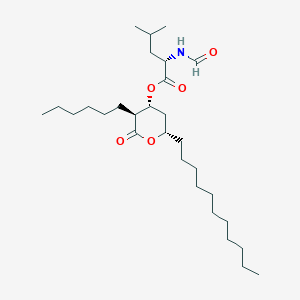
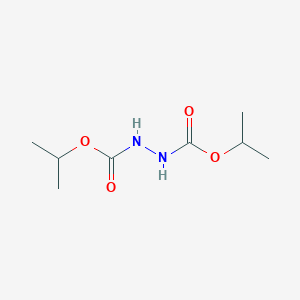
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
